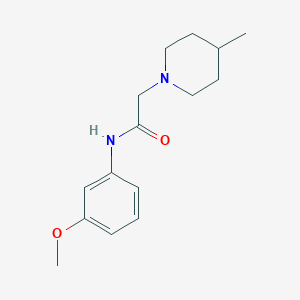![molecular formula C16H14FN3O2 B5830702 2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine involves multiple steps, including the oxidative cyclization of hydrazones derived from appropriate precursors using oxidants like chloramine-T. Such processes are characterized by techniques including IR, NMR, and elemental analysis, demonstrating the formation of the desired heterocyclic frameworks with potential antimicrobial activities (Gaonkar, Rai, & Prabhuswamy, 2006).
Mécanisme D'action
Target of Action
The primary target of the compound “2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine” is the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound interacts with its targets (PPARs) by binding to them, acting as a potent triple-acting PPARα, -γ, and -δ agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound initiates a response in the PPARs, leading to changes in gene expression .
Biochemical Pathways
The activation of PPARs by the compound affects various biochemical pathways. PPARs regulate the expression of genes involved in lipid metabolism, inflammation, adipogenesis, and maintenance of metabolic homeostasis . The downstream effects of these pathways include the regulation of fatty acid storage and glucose metabolism, which can have significant impacts on conditions like diabetes and obesity .
Pharmacokinetics
The compound’s potent agonist profile suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a PPAR agonist. By activating PPARs, the compound can influence the expression of numerous genes, leading to changes in cellular metabolism, inflammation, and other processes . This can have various effects on the body, potentially including improved insulin sensitivity, reduced inflammation, and changes in fat and glucose metabolism .
Propriétés
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-3-21-15-12(9-8-10(2)18-15)14-19-16(22-20-14)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXVNYVOAUIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
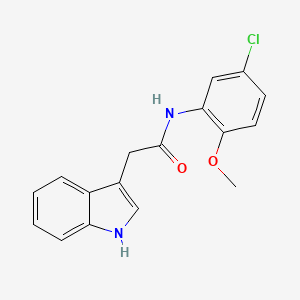
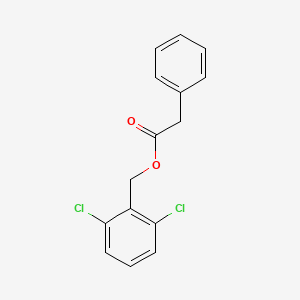
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

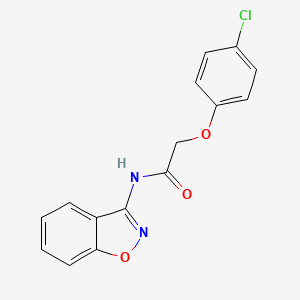
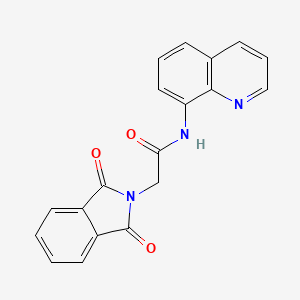
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
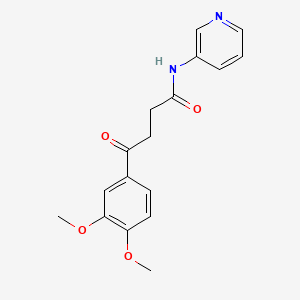
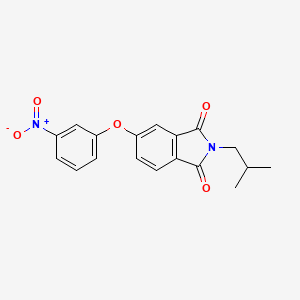
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
